1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole is a synthetic organic compound with the molecular formula C21H22BrNO and a molecular weight of 384.31 g/mol . This compound is used primarily in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a pyrrole ring substituted with a hexyl group, a bromine atom, and a naphthoyl group.
Vorbereitungsmethoden
The synthesis of 1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the pyrrole ring, which is then functionalized with a hexyl group and a bromine atom.
Reaction Conditions: The bromination of the pyrrole ring is usually carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position.
Analyse Chemischer Reaktionen
1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The naphthoyl group can participate in coupling reactions, forming larger, more complex molecules.
Common reagents used in these reactions include nucleophiles for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.
Wirkmechanismus
The mechanism of action of 1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole involves its interaction with specific molecular targets. The bromine atom and naphthoyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Hexyl-2-bromo-4-(1-naphthoyl)pyrrole can be compared with other similar compounds, such as:
1-Hexyl-2-chloro-4-(1-naphthoyl)pyrrole: Similar structure but with a chlorine atom instead of bromine.
1-Hexyl-2-bromo-4-(2-naphthoyl)pyrrole: Similar structure but with the naphthoyl group attached at a different position on the naphthalene ring.
1-Hexyl-2-bromo-4-(1-benzoyl)pyrrole: Similar structure but with a benzoyl group instead of a naphthoyl group.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.
Eigenschaften
CAS-Nummer |
1346599-70-9 |
---|---|
Molekularformel |
C21H22BrNO |
Molekulargewicht |
384.317 |
IUPAC-Name |
(5-bromo-1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C21H22BrNO/c1-2-3-4-7-13-23-15-17(14-20(23)22)21(24)19-12-8-10-16-9-5-6-11-18(16)19/h5-6,8-12,14-15H,2-4,7,13H2,1H3 |
InChI-Schlüssel |
ACYOUYILTQRHQD-UHFFFAOYSA-N |
SMILES |
CCCCCCN1C=C(C=C1Br)C(=O)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.